molecular formula C8H11N3O B13842748 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B13842748
M. Wt: 165.19 g/mol
InChI Key: ABVGJMLELSTUTH-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a fused ring structure containing both pyrrole and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a suitable pyrimidine precursor in the presence of a base. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme. This binding disrupts the enzyme’s function, leading to downstream effects on cellular signaling pathways . The compound’s structure allows it to interact with various proteins and enzymes, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific methoxymethyl substitution, which can influence its reactivity and binding properties. This substitution can enhance its solubility and bioavailability, making it a valuable compound in drug development .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H11N3O/c1-12-5-8-10-3-6-2-9-4-7(6)11-8/h3,9H,2,4-5H2,1H3

InChI Key

ABVGJMLELSTUTH-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C2CNCC2=N1

Origin of Product

United States

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